7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine
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Overview
Description
7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core substituted with bromine and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of catalytic palladium (II) acetate as a transition metal source, Xantphos as a ligand, and sodium tert-butoxide as a base in toluene . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the bromine or chlorophenyl groups.
Substitution: The bromine and chlorophenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyrido[2,3-b]pyrazine: The core structure of 7-Bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine is shared with other pyrido[2,3-b]pyrazine derivatives.
Pyrrolopyrazine: Another class of compounds with similar biological activities and synthetic routes.
Uniqueness: this compound is unique due to the specific substitution pattern of bromine and chlorophenyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific electronic or photophysical characteristics.
Properties
Molecular Formula |
C19H10BrCl2N3 |
---|---|
Molecular Weight |
431.1 g/mol |
IUPAC Name |
7-bromo-2,3-bis(4-chlorophenyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C19H10BrCl2N3/c20-13-9-16-19(23-10-13)25-18(12-3-7-15(22)8-4-12)17(24-16)11-1-5-14(21)6-2-11/h1-10H |
InChI Key |
KRKKMGADVRXUDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N=CC(=C3)Br)N=C2C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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